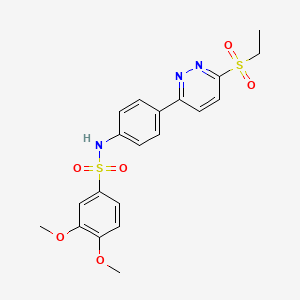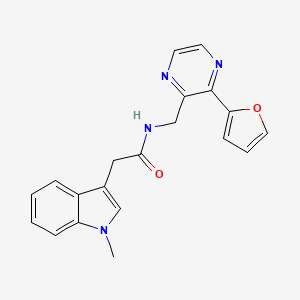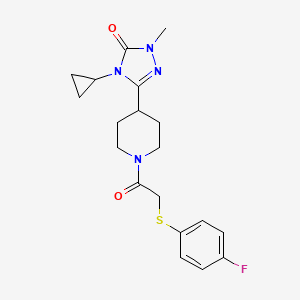![molecular formula C15H12ClFN4O2S B2734485 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol CAS No. 1226432-27-4](/img/structure/B2734485.png)
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol is a synthetic compound belonging to the pyrimidinol class of molecules It is notable for its complex structure, which features multiple functional groups, including a chlorofluorophenyl group, an oxadiazole ring, and a pyrimidinol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol typically involves multiple steps, starting with the preparation of intermediates:
Synthesis of the 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole: : This involves the reaction of 3-chloro-4-fluorobenzonitrile with a nitrating agent to form the corresponding oxadiazole ring.
Formation of the Methylsulfanyl Intermediate: : The oxadiazole intermediate is then reacted with a thiomethylating agent under basic conditions to introduce the methylsulfanyl group.
Construction of the Pyrimidinol Core: : This step involves the reaction of the methylsulfanyl intermediate with an ethylated pyrimidine derivative under acidic conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production typically requires optimization of reaction conditions, such as temperature, pressure, solvent systems, and catalysts, to maximize yield and purity. Continuous flow reactors and advanced purification techniques may be employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the nitro groups on the oxadiazole ring, converting them into amines.
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents like alkyl, halogen, or nitro groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Halogenation reagents such as chlorine gas or bromine in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: : Products of oxidation reactions at the sulfanyl group.
Amines: : Major products of the reduction of nitro groups on the oxadiazole ring.
Various Substituted Derivatives: : Resulting from electrophilic substitution reactions on the aromatic ring.
Applications De Recherche Scientifique
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol has several potential scientific research applications:
Chemistry: : Its complex structure and functional groups make it a useful intermediate for synthesizing other bioactive molecules and studying reaction mechanisms.
Biology: : Studies have explored its potential as a modulator of various biological pathways, including enzyme inhibition and receptor interaction.
Medicine: : Preliminary research suggests possible applications in developing therapeutic agents for treating infectious diseases and cancer due to its bioactive properties.
Industry: : The compound's unique chemical properties make it a candidate for materials science applications, such as developing new polymers and advanced materials.
Mécanisme D'action
The Mechanism by Which the Compound Exerts Its Effects
Molecular Targets and Pathways: : The compound is believed to interact with specific enzymes and receptors, modulating their activity and affecting downstream biological pathways. The exact molecular targets and pathways are still under investigation but may include key proteins involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Unique Structural Features: : The presence of the 3-(3-Chloro-4-fluorophenyl) group and the 1,2,4-oxadiazole ring makes this compound unique compared to other pyrimidinols.
List of Similar Compounds: : Examples of related compounds include:
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol
These comparisons highlight the structural uniqueness and potential of 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol in various scientific contexts.
Conclusion
This compound is a compound of significant interest in the scientific community Its intricate structure, diverse reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study
Propriétés
IUPAC Name |
2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2S/c1-2-9-6-12(22)19-15(18-9)24-7-13-20-14(21-23-13)8-3-4-11(17)10(16)5-8/h3-6H,2,7H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQJRIVJRRDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2734402.png)

![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
![methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)
![N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine](/img/structure/B2734412.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)
![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)

![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)

